molecular formula C10H10N2O3 B1603961 Methyl 4-methoxy-1H-indazole-6-carboxylate CAS No. 885521-13-1

Methyl 4-methoxy-1H-indazole-6-carboxylate

Cat. No.: B1603961
CAS No.: 885521-13-1
M. Wt: 206.2 g/mol
InChI Key: WWTOCSIETVUARU-UHFFFAOYSA-N
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Description

Significance of Indazole Scaffolds in Medicinal Chemistry and Organic Synthesis

Indazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, a term designated for molecular frameworks that are capable of binding to multiple biological targets. rsc.org This versatility has rendered the indazole nucleus a critical component in a wide array of pharmacologically active compounds. nih.gov The significance of this scaffold is underscored by its presence in numerous clinically approved drugs with diverse therapeutic applications, including anti-cancer treatments like Pazopanib and Niraparib, and anti-emetic agents such as Granisetron. rsc.orgnih.govresearchgate.net

The structural features of indazole, including its two tautomeric forms (1H-indazole and 2H-indazole), provide a unique three-dimensional arrangement that facilitates interactions with various biological macromolecules. nih.gov The 1H-tautomer is generally more thermodynamically stable and, therefore, more prevalent in synthetic strategies. nih.govresearchgate.net The ability to introduce a wide variety of substituents at different positions on the indazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. nih.govlongdom.org This has led to the development of numerous synthetic methodologies aimed at creating diverse libraries of indazole derivatives for high-throughput screening in drug discovery programs. longdom.orgresearchgate.net

The broad spectrum of biological activities associated with indazole-containing compounds is extensive, encompassing anti-inflammatory, antimicrobial, antiviral, and antitumor properties. nih.govresearchgate.net This wide-ranging bioactivity has cemented the indazole scaffold as a fundamental building block in the design and synthesis of novel therapeutic agents. researchgate.net

Overview of Substituted Indazole Derivatives in Academic Inquiry

Academic research has extensively explored the chemical space of substituted indazole derivatives, leading to a wealth of knowledge about their synthesis and potential applications. nih.gov Scientists have systematically investigated how the addition of different functional groups at various positions on the indazole ring influences the molecule's biological effects. longdom.orgresearchgate.net

For instance, studies have shown that introducing specific substituents can lead to potent and selective inhibitors of various enzymes, such as kinases, which are crucial targets in cancer therapy. rsc.orgrsc.org The placement of hydrophobic groups at the C6 position and hydrophilic groups at the C3 position, for example, has been a strategy in the development of anti-cancer agents. rsc.org Other research has focused on the synthesis of indazole derivatives with substitutions at the C4 and C6 positions, which have shown inhibitory activity against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in immunotherapy. nih.gov

The synthesis of these derivatives often involves multi-step reactions, starting from appropriately functionalized benzene (B151609) precursors to construct the fused pyrazole (B372694) ring. researchgate.net The exploration of different synthetic routes, including the use of various catalysts and reaction conditions, is a significant area of academic inquiry, aiming to develop more efficient and versatile methods for producing these valuable compounds. researchgate.net

Rationale for Focused Research on Methyl 4-methoxy-1H-indazole-6-carboxylate and Analogues

The specific compound, this compound, represents a key intermediate in the synthesis of more complex and potentially bioactive molecules. cymitquimica.comechemhub.com Its structure contains several points for further chemical modification, making it a valuable building block for creating a diverse range of derivatives. nbinno.com The methoxy (B1213986) group at the C4 position and the methyl carboxylate group at the C6 position are particularly interesting for medicinal chemists.

The rationale for focusing research on this compound and its analogues is multi-faceted:

Scaffold for Further Elaboration: The ester functional group at the C6 position can be readily converted into other functional groups, such as amides or carboxylic acids, allowing for the introduction of a wide variety of substituents. researchgate.net This is a common strategy for exploring structure-activity relationships (SAR) in drug discovery.

Modulation of Physicochemical Properties: The methoxy group at the C4 position can influence the electronic properties and conformation of the indazole ring, which in turn can affect how the molecule interacts with biological targets.

Precursor to Bioactive Compounds: Research has shown that related indazole-6-carboxylate derivatives are precursors to compounds with potential therapeutic applications. For example, derivatives of 1H-indazole-6-carboxylic acid have been investigated for their biological activities. nih.gov

The focused research on this compound and its analogues is driven by the potential to discover new lead compounds for drug development. By systematically modifying its structure, researchers can explore new chemical space and identify novel molecules with desirable pharmacological profiles.

Compound Data

Below are the properties of this compound and a related compound.

PropertyValue
Compound Name This compound
Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol cymitquimica.com
CAS Number 885521-13-1 cymitquimica.com
PropertyValue
Compound Name Methyl 1H-indazole-6-carboxylate
Molecular Formula C9H8N2O2 nih.gov
Molecular Weight 176.17 g/mol nih.gov
CAS Number 170487-40-8 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methoxy-1H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-9-4-6(10(13)15-2)3-8-7(9)5-11-12-8/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTOCSIETVUARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=NN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646249
Record name Methyl 4-methoxy-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-13-1
Record name Methyl 4-methoxy-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Computational Approaches for Elucidating the Structure and Reactivity of Methyl 4 Methoxy 1h Indazole 6 Carboxylate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For Methyl 4-methoxy-1H-indazole-6-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework, confirming the connectivity and spatial relationships of the atoms. nih.gov

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. In a typical deuterated solvent like DMSO-d₆, the spectrum of this compound is expected to show distinct signals for each proton type. The indazole N-H proton typically appears as a broad singlet at a very downfield chemical shift, often above 13 ppm, due to its acidic nature and involvement in hydrogen bonding. The aromatic protons on the indazole ring system, H-3, H-5, and H-7, will appear in the aromatic region (δ 7.0-8.5 ppm). The H-3 proton is typically the most downfield of the ring protons. The protons of the two methyl groups—one from the methoxy (B1213986) substituent and one from the methyl ester—will appear as sharp singlets in the upfield region, typically between δ 3.8 and 4.1 ppm. amazonaws.com

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing around δ 163-166 ppm. The aromatic carbons of the indazole ring appear between δ 95 and 150 ppm, with carbons attached to heteroatoms (like C-4, C-7a, and C-3a) showing characteristic shifts. nih.govresearchgate.net The two methyl carbons (methoxy and ester) will be observed in the upfield region, typically between δ 52 and 56 ppm.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Notes
N-H ~13.5 broad s Exchangeable with D₂O
H-3 ~8.1 s Pyrazolic proton
H-7 ~7.8 s Aromatic proton adjacent to ester
H-5 ~7.1 s Aromatic proton adjacent to methoxy
4-OCH₃ ~4.0 s Methoxy group protons

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Predicted Chemical Shift (δ, ppm) Notes
C=O ~165.5 Ester carbonyl carbon
C-4 ~150.0 Aromatic carbon attached to OCH₃
C-7a ~141.0 Bridgehead carbon
C-3a ~135.0 Bridgehead carbon
C-3 ~133.0 Pyrazolic carbon
C-6 ~123.0 Aromatic carbon attached to ester
C-5 ~118.0 Aromatic carbon
C-7 ~96.0 Aromatic carbon
4-OCH₃ ~56.0 Methoxy carbon

While 1D NMR provides foundational data, 2D NMR techniques are essential for assembling the molecular puzzle by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, COSY would primarily confirm the absence of coupling for the singlet aromatic protons (H-3, H-5, H-7), but would be critical in ruling out alternative isomeric structures where vicinal couplings would be expected.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would unequivocally link the proton signals to their corresponding carbon signals: H-3 to C-3, H-5 to C-5, H-7 to C-7, the methoxy protons to the methoxy carbon, and the ester methyl protons to the ester methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful tools for structural elucidation, as it shows long-range (typically 2-3 bond) correlations between protons and carbons. Key expected HMBC correlations for confirming the structure of this compound include:

Protons of the 4-OCH₃ group correlating to the C-4 carbon.

Protons of the 6-COOCH₃ group correlating to the C=O carbonyl carbon and the C-6 carbon.

The H-5 proton showing correlations to C-4, C-6, and C-7.

The H-7 proton showing correlations to C-5, C-6, and the bridgehead carbon C-7a.

The N-H proton potentially showing correlations to C-3, C-3a, and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. A key expected NOESY correlation would be between the methoxy protons (4-OCH₃) and the adjacent aromatic proton (H-5), as well as the pyrazolic proton (H-3). This would provide definitive evidence for the placement of the methoxy group at the C-4 position.

Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling molecular formula confirmation and structural analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₁₀H₁₀N₂O₃, the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is 207.0764. nih.gov An experimental HRMS measurement matching this value would provide strong evidence to confirm the molecular formula. ub.edu

Tandem Mass Spectrometry (MS/MS) involves the isolation of a parent ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. nih.gov For the [M+H]⁺ ion of this compound, several fragmentation pathways can be predicted:

Loss of Methanol (B129727): A common fragmentation for methyl esters is the neutral loss of methanol (CH₃OH, 32 Da), leading to a prominent fragment ion.

Loss of Methoxy Radical: Cleavage of the ether bond could result in the loss of a methoxy radical (•OCH₃, 31 Da).

Decarbonylation: Loss of carbon monoxide (CO, 28 Da) is a common fragmentation pathway for heterocyclic compounds.

Ring Cleavage: Fragmentation of the indazole ring system itself can lead to a series of smaller ions, providing further structural clues. researchgate.net

Analysis of these fragmentation patterns allows for the confirmation of the presence and location of the ester and methoxy functional groups on the indazole core. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. The IR spectrum serves as a molecular fingerprint, confirming the presence of key structural features. researchgate.net For this compound, the spectrum would be characterized by several key absorption bands. semanticscholar.org

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3300 N-H stretch Medium, Broad
~3100-3000 Aromatic C-H stretch Medium
~2950-2850 Aliphatic C-H stretch (methyl) Medium
~1715 C=O stretch (ester) Strong
~1620, 1580 C=C and C=N ring stretch Medium-Strong
~1280 Asymmetric C-O-C stretch (ether & ester) Strong

The strong absorption around 1715 cm⁻¹ is highly characteristic of the ester carbonyl group. nih.gov The broad band around 3300 cm⁻¹ confirms the presence of the N-H group. The multiple bands in the 1620-1450 cm⁻¹ region are typical for the aromatic indazole core, while the strong absorptions in the 1300-1000 cm⁻¹ range confirm the C-O stretching of both the ether and ester functionalities. uninsubria.it

X-ray Crystallography for Solid-State Structural Determination

While specific crystallographic data for the title compound is not publicly available, studies on analogous indazole structures, such as 1-methyl-1H-indazole-3-carboxylic acid and methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, have been successfully conducted. nih.govnih.gov These studies typically provide detailed tables of crystal data and structure refinement parameters.

Table 3.4: Representative Crystal Data Table for an Indazole Derivative (Hypothetical for the Title Compound)

Parameter Value
Empirical Formula C₁₀H₁₀N₂O₃
Formula Weight 206.20 g/mol
Crystal System Monoclinic
Space Group P2₁/n
a (Å) Value not available
b (Å) Value not available
c (Å) Value not available
β (°) Value not available
Volume (ų) Value not available
Z (molecules/unit cell) 4
Density (calculated) Value not available
R-factor Value not available

Note: This table is a template; actual values are undetermined without experimental data.

The crystal packing describes how individual molecules of this compound arrange themselves in the crystal lattice. This arrangement is governed by a network of intermolecular interactions. For indazole derivatives, hydrogen bonding is a predominant interaction. The N-H proton of the indazole ring is a strong hydrogen bond donor, while the nitrogen atom at position 2 (N2) and the oxygen atoms of the methoxy and carboxylate groups are potential acceptors.

Indazoles unsubstituted on the pyrazole (B372694) nitrogen can exist in two tautomeric forms: 1H- and 2H-indazole. While the 1H-tautomer is generally more stable, the specific form present in the solid state is determined by the crystal packing forces. nih.gov An X-ray crystal structure would unambiguously identify which tautomer (1H or 2H) is present. For the title compound, the 1H-tautomer is specified, and a crystal structure would confirm this.

Furthermore, the analysis would reveal the conformation of the substituent groups. The planarity between the indazole ring and the methyl carboxylate group at position 6 would be determined, indicating the degree of electronic conjugation. The orientation of the methoxy group at position 4 relative to the bicyclic ring system would also be precisely defined.

Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to model and predict the electronic structure and properties of molecules. nih.gov It provides a theoretical complement to experimental data, offering insights into geometry, reactivity, and spectroscopic properties. DFT studies on various indazole derivatives have proven effective in understanding their chemical behavior. nih.govrsc.org

A primary step in a DFT study is to perform a geometry optimization. This calculation determines the lowest energy (most stable) three-dimensional structure of an isolated molecule in the gas phase. The resulting bond lengths, bond angles, and dihedral angles can be compared with experimental data from X-ray crystallography to validate the computational model. nih.gov

Calculations would also determine the relative energies of the 1H- and 2H-tautomers of this compound, predicting which is more stable. For the parent indazole molecule, the 1H-tautomer is known to be more stable than the 2H form.

Table 3.5.1: Hypothetical Calculated Geometric Parameters for this compound (B3LYP/6-311G(d,p))

Parameter Bond Length (Å) Parameter Bond Angle (°)
N1-N2 Value not available C7a-N1-N2 Value not available
C6-C9 (C-ester) Value not available C5-C6-C9 Value not available
C4-O1 (C-methoxy) Value not available C3-C4-O1 Value not available

Note: This table illustrates the type of data obtained from DFT calculations; actual values are undetermined.

Frontier Molecular Orbital (FMO) theory is used to predict chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. The spatial distribution of these orbitals would show which parts of the molecule are most likely to participate in electrophilic or nucleophilic attacks. For indazoles, the HOMO is typically distributed over the bicyclic ring system, while the LUMO's location can be influenced by electron-withdrawing substituents. materialsciencejournal.org

Table 3.5.2: Hypothetical FMO Properties for this compound

Property Value (eV)
HOMO Energy Value not available
LUMO Energy Value not available
HOMO-LUMO Gap Value not available

Note: This table is a template; actual values are undetermined without specific DFT calculations.

The Molecular Electrostatic Potential (ESP) surface is a visual tool that maps the charge distribution on the surface of a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For this compound, an ESP map would likely show negative potential (typically colored red or orange) around the oxygen atoms of the carboxylate and methoxy groups, as well as the N2 atom, indicating these are sites prone to electrophilic attack. Regions of positive potential (blue) would be expected around the N-H proton, making it the primary site for deprotonation or hydrogen bonding. This analysis is crucial for understanding intermolecular interactions and predicting sites of reaction. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic nature of this compound at an atomic level. These simulations provide critical insights into the molecule's conformational landscape and the non-covalent interactions that govern its behavior in various environments.

Conformational Analysis:

The conformational flexibility of this compound primarily arises from the rotation around the single bonds connecting the methoxy and methyl carboxylate groups to the indazole core. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformers and the energy barriers separating them.

For substituted indazoles, computational methods like molecular mechanics and semi-empirical techniques are often employed to analyze conformations. researchgate.net The orientation of the methoxy group at the C4 position and the methyl carboxylate group at the C6 position relative to the bicyclic indazole ring are of particular interest. The planarity of the indazole ring system is generally maintained, but the substituents can adopt various spatial arrangements. nih.gov DFT (Density Functional Theory) calculations can further refine the geometries and relative energies of these conformers, providing a more accurate picture of the conformational preferences. nih.govnih.gov For instance, the simulation would track the dihedral angles (e.g., C3-C4-O-CH₃ and C7-C6-C(O)-O) to characterize the rotational states of the substituents.

Intermolecular Interactions:

MD simulations are particularly adept at revealing the nature and strength of intermolecular interactions that dictate how this compound molecules interact with each other and with solvent molecules. The indazole ring, with its pyridine-like and pyrrole-like nitrogen atoms, is capable of forming significant intermolecular hydrogen bonds. nih.govresearchgate.net

The primary interaction motifs expected to be observed in simulations include:

Hydrogen Bonding: The N1-H proton of the indazole ring can act as a hydrogen bond donor, while the N2 nitrogen and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors. nih.govrsc.org In condensed phases, this can lead to the formation of dimers or extended chain-like structures (catemers), significantly influencing the material's bulk properties. researchgate.net

π-π Stacking: The aromatic indazole ring facilitates π-π stacking interactions between molecules. These interactions are crucial for the stabilization of crystal packing and can influence the electronic properties of the system. rsc.orgmdpi.com

Simulations can quantify these interactions by calculating radial distribution functions and analyzing the persistence and geometry of hydrogen bonds over time. Such studies are essential for predicting crystal structures, solubility, and binding affinity to biological targets. mdpi.comajchem-a.com

Table 1: Key Torsional Angles for Conformational Analysis

Dihedral Angle Description Expected Behavior
C3-C4-O-CH₃ Rotation of the methoxy group The methoxy group may exhibit preferential orientations, either coplanar or out-of-plane with the indazole ring, to minimize steric hindrance.
C5-C6-C(O)-O Rotation of the ester group The ester group's orientation is influenced by electronic conjugation with the aromatic ring and steric interactions with adjacent atoms. A near-coplanar arrangement is often favored.

Spectroscopic Data Interpretation Methodologies

The structural elucidation of this compound relies on a combination of spectroscopic techniques, each providing unique pieces of the molecular puzzle. The interpretation of this data is often supported by computational predictions. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure. nih.gov The chemical shifts and coupling constants of the protons and carbons are highly sensitive to their electronic environment and spatial relationships.

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the methoxy protons, and the methyl ester protons. The precise chemical shifts of the aromatic protons (H3, H5, and H7) are diagnostic for the substitution pattern. The N1-H proton typically appears as a broad signal at a downfield chemical shift. amazonaws.com

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon (C=O), the aromatic carbons, and the carbons of the methoxy and methyl ester groups are characteristic. researchgate.net NMR spectroscopy is a primary method for distinguishing between N1 and N2 substituted indazole isomers, as the chemical shifts, particularly of the ring carbons, differ significantly between the two forms. nih.govipb.pt

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ This table presents hypothetical data based on known trends for substituted indazoles.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
N-H ~10.5 (broad s) -
C3-H ~8.0 (s) ~135.0
C4 - ~155.0
C5-H ~7.2 (d) ~100.0
C6 - ~125.0
C7-H ~7.9 (d) ~115.0
C3a - ~122.0
C7a - ~140.0
C=O - ~167.0
O-CH₃ (methoxy) ~4.0 (s) ~56.0

Infrared (IR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies provide structural confirmation.

N-H Stretch: A broad absorption band is expected in the range of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring. psu.edu

C=O Stretch: A strong, sharp absorption band around 1710-1730 cm⁻¹ is characteristic of the carbonyl group of the methyl ester. nih.gov

C-O Stretch: Stretching vibrations for the C-O bonds of the ester and ether linkages typically appear in the 1200-1300 cm⁻¹ region. nih.gov

Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching are found above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. researchgate.net

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity.

Molecular Ion (M⁺•): In electron ionization (EI-MS), the spectrum will show a molecular ion peak corresponding to the exact mass of the molecule. uni-saarland.de

Fragmentation Pattern: The fragmentation of indazole derivatives often involves characteristic losses. For this compound, common fragmentation pathways could include the loss of the methoxy radical (•OCH₃) from the ester, the loss of a methyl radical (•CH₃) from the methoxy group, or the cleavage of the entire methyl carboxylate group. researchgate.net The stability of the indazole ring means that fragments retaining this core structure are often prominent in the spectrum. bohrium.com

Table 3: Key Spectroscopic Data for this compound

Technique Feature Expected Value/Observation
¹H NMR Aromatic Protons δ 7.2-8.1 ppm
Methoxy Protons δ ~4.0 ppm (singlet)
Methyl Ester Protons δ ~3.9 ppm (singlet)
¹³C NMR Carbonyl Carbon δ ~167 ppm
Aromatic Carbons δ 100-155 ppm
IR N-H Stretch 3100-3300 cm⁻¹ (broad)
C=O Stretch (Ester) 1710-1730 cm⁻¹ (strong)
MS (EI) Molecular Ion [M]⁺• m/z = 206

Pharmacological and Biological Investigations of Methyl 4 Methoxy 1h Indazole 6 Carboxylate Derivatives

In Vitro Biological Screening Platforms for Indazole Scaffolds

The initial evaluation of indazole derivatives often involves a battery of in vitro screening platforms to determine their biological effects. A primary focus has been on assessing their antiproliferative activity against various cancer cell lines. rsc.orgresearchgate.net For instance, a series of indazole derivatives were subjected to in vitro screening, which identified a compound, designated 2f, with potent growth-inhibitory activity against several cancer cell lines, including the 4T1 breast cancer cell line, with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.org

These screening platforms utilize a range of cell-based assays to characterize the compounds' effects. Common assays include:

Proliferation and Colony Formation Assays: To measure the ability of a compound to inhibit cancer cell growth and survival over time. rsc.org

Apoptosis Assays: Using techniques like flow cytometry to detect markers of programmed cell death, such as the upregulation of cleaved caspase-3. rsc.org

Cell Migration and Invasion Assays: To evaluate the potential of a compound to prevent metastasis by measuring its effect on cell motility and the degradation of the extracellular matrix. rsc.org

Such platforms are crucial for the initial identification and characterization of bioactive indazole scaffolds, providing the foundational data needed for further mechanistic studies. researchgate.net

Enzyme Inhibition Studies and Target Validation

A significant area of investigation for indazole derivatives is their ability to inhibit specific enzymes that play critical roles in disease pathology.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptors (FGFRs) are key tyrosine kinases involved in angiogenesis and tumor progression, making them important targets for anticancer therapies. nih.govnih.gov Indazole-based compounds have been developed as potent inhibitors of these kinases.

A series of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives demonstrated remarkable inhibitory effects on VEGFR-2, with IC₅₀ values in the nanomolar range. nih.gov Similarly, novel 5-ethylsulfonyl-indazole-3-carbohydrazides were developed as dual inhibitors of both Epidermal Growth Factor Receptor (EGFR) and VEGFR-2. tandfonline.com The most potent of these compounds showed effective VEGFR-2 inhibition with IC₅₀ values between 21 and 45 nM. tandfonline.com In other studies, indazole derivatives were identified as multi-targeted protein kinase inhibitors through in silico screening, with subsequent in vitro validation showing activity against FGFR1. nih.gov

Table 1: Kinase Inhibition by Indazole Derivatives

Compound Class Target Kinase Representative IC₅₀ Values Source(s)
2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamides VEGFR-2 0.73 nM, 1.4 nM, 1.6 nM nih.gov
5-Ethylsulfonyl-indazole-3-carbohydrazides VEGFR-2 21 - 45 nM tandfonline.com
Pyridin-3-amine derivative FGFR1 3.8 µM nih.gov

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. Certain isoforms, like CA IX, are overexpressed in tumors and contribute to the acidic microenvironment of cancer cells, making them a therapeutic target. nih.gov While direct studies on Methyl 4-methoxy-1H-indazole-6-carboxylate are limited, research on structurally related heterocyclic compounds, such as benzimidazole (B57391) derivatives, has shown significant inhibitory activity against CA IX. nih.gov Furthermore, trifluoromethylsulfonamide derivatives have demonstrated good inhibitory action against CA isozymes I, II, and IV. nih.gov This suggests that the broader class of N-heterocyclic compounds to which indazoles belong has the potential for CA inhibition.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy for treating Alzheimer's disease. Research into novel 1,3,4-oxadiazole (B1194373) derivatives, which share heterocyclic structural motifs with indazoles, has identified compounds with potent AChE inhibitory activity. nih.gov For example, a synthesized oxadiazole derivative displayed an IC₅₀ value of 0.11 µM against AChE. nih.gov This line of research highlights the potential for designing indazole-based structures to target this important enzyme.

Receptor Binding Affinity and Selectivity Profiling (e.g., α2-adrenergic receptors, serotonin (B10506) 5-HT3 receptors)

Indazole-related structures have been evaluated for their ability to bind to various G protein-coupled receptors and ligand-gated ion channels.

α2-Adrenergic Receptors: Structure-activity relationship studies on imidazole (B134444) derivatives, which are structurally analogous to indazoles, have explored their binding to α-adrenergic receptors. nih.gov Receptor displacement studies in rat brain tissue showed that certain methoxy-substituted analogs retained a high degree of selectivity for the α2-adrenoceptor over the α1 subtype. nih.gov The stereochemistry of these compounds was found to be crucial, with different isomers exhibiting varying affinities and functional activities (agonist vs. antagonist). nih.gov

Serotonin 5-HT3 Receptors: The 5-HT3 receptor, a key target for antiemetic drugs, has also been investigated. Studies on 4,5,6,7-tetrahydro-1H-benzimidazole derivatives, which are structurally related to indazoles, demonstrated potent 5-HT3 receptor antagonist effects in isolated guinea pig colon. nih.gov The R-isomers of these compounds were found to be one to three orders of magnitude more potent than the corresponding S-isomers, indicating that the receptor's binding pocket has a strong stereochemical preference. nih.gov

Table 2: Receptor Binding and Functional Activity of Indazole-Related Compounds

Compound Class Receptor Target Measurement Finding Source(s)
Methoxy-substituted Imidazoles α2-Adrenergic Receptor Displacement High selectivity for α2 over α1 receptors nih.gov
4,5,6,7-tetrahydro-1H-benzimidazoles Serotonin 5-HT3 pA₂ Value Potent antagonism (pA₂ up to 9.08) nih.gov
4,5,6,7-tetrahydro-1H-benzimidazoles Serotonin 5-HT3 Stereoselectivity R-isomers are 10-1000x more potent than S-isomers nih.gov

Modulation of Cellular Pathways and Molecular Mechanisms of Action

Beyond direct enzyme or receptor interaction, research has delved into the downstream cellular pathways modulated by indazole derivatives, particularly in the context of cancer. Treatment of cancer cells with bioactive indazole compounds has been shown to trigger apoptosis through the intrinsic mitochondrial pathway. rsc.org

Key molecular mechanisms observed include:

Modulation of Apoptotic Proteins: A significant upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, coupled with a downregulation of the anti-apoptotic protein Bcl-2. rsc.orgtandfonline.com

Mitochondrial Disruption: A decrease in the mitochondrial membrane potential and an increase in intracellular reactive oxygen species (ROS) levels, which are hallmarks of apoptosis induction. rsc.org

Inhibition of Metastasis-Related Pathways: Disruption of cancer cell migration and invasion capabilities, which has been linked to the reduction of matrix metalloproteinase-9 (MMP9) expression. rsc.org

These findings illustrate that indazole derivatives can exert their biological effects by intervening in critical cellular signaling cascades that control cell survival, death, and motility.

Anti-Inflammatory Activities of Indazole Derivatives

The indazole nucleus is a significant heterocyclic scaffold known for its presence in compounds with a wide array of biological activities, including anti-inflammatory effects. mdpi.comresearchgate.net The anti-inflammatory properties of indazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov

Research has demonstrated that various indazole derivatives can significantly inhibit inflammation. For instance, in a carrageenan-induced hind paw edema model in rats, treatment with indazole at a dose of 100 mg/kg resulted in a 61.03% inhibition of inflammation after five hours. nih.gov The mechanism for this action is believed to involve the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and the scavenging of free radicals. nih.gov

Further studies have focused on creating highly selective COX-2 inhibitors based on the indazole structure. A series of novel (aza)indazole derivatives were synthesized and evaluated for their COX-2 inhibitory activity. nih.govnih.gov One of the most potent compounds in this series, a sulfonylamide derivative (compound 16), exhibited a COX-2 IC50 value of 0.409 µM with excellent selectivity over COX-1. nih.gov In vitro enzymatic assays confirmed that many derivatives in this indazole series showed activity against the COX-2 enzyme. nih.gov For example, 5-aminoindazole (B92378) was found to be a potent inhibitor of COX-2, with IC50 values ranging from 12.32 to 23.42 µM for different indazole compounds tested. nih.gov

In addition to COX inhibition, some indazole derivatives target the lipoxygenase (LOX) pathway. A novel class of indazole carboxamides conjugated with N-substituted pyrroles was developed and evaluated as soybean lipoxygenase inhibitors. nih.gov Two compounds from this series, compounds 8 and 12, demonstrated significant in vivo anti-inflammatory activity by reducing carrageenan-induced paw edema by 52.6% and 49.8%, respectively. nih.gov These findings suggest that indazole derivatives can act through multiple mechanisms to exert their anti-inflammatory effects. nih.gov

Table 1: Anti-Inflammatory Activity of Selected Indazole Derivatives

Compound/Derivative Assay/Model Results Reference
Indazole Carrageenan-induced paw edema (rat) 61.03% inhibition at 100 mg/kg nih.gov
5-Aminoindazole In vitro COX-2 inhibition IC50 = 12.32 µM nih.gov
Sulfonylamide derivative 16 In vitro COX-2 inhibition IC50 = 0.409 µM nih.gov
Indazole carboxamide 8 Carrageenan-induced paw edema (rat) 52.6% reduction nih.gov
Indazole carboxamide 12 Carrageenan-induced paw edema (rat) 49.8% reduction nih.gov

Anticancer Potency and Antiproliferative Mechanisms

The indazole scaffold is a key component in several FDA-approved small molecule anticancer drugs, highlighting its importance in oncology research. nih.gov Derivatives of indazole have been shown to possess significant anticancer activity through various mechanisms, including cytotoxicity against cancer cell lines, induction of apoptosis, and cell cycle arrest. researchgate.netnih.gov

Numerous studies have reported the potent cytotoxic effects of indazole derivatives against a range of human cancer cell lines.

A series of indazole derivatives was screened for antiproliferative activity, with compound 2f emerging as a potent inhibitor against several cancer cell lines, exhibiting IC50 values ranging from 0.23 to 1.15 µM. nih.gov This compound demonstrated notable activity against the 4T1 breast cancer cell line. nih.gov

Another study focused on 3-(pyrrolopyridin-2-yl)indazole derivatives, which showed strong potency against the HL60 human leukemia cell line. nih.gov Specifically, compound 93 was identified as a highly potent inhibitor with an IC50 value of 8.3 nM against HL60 cells and 1.3 nM against HCT116 colon cancer cells. nih.gov

Furthermore, 4,6-disubstituted-1H-indazole-4-amine derivatives have been developed, with some compounds showing significant tumoricidal effects. nih.gov Compound HT-28 from this series displayed significant cytotoxicity against six different tumor cell lines. nih.gov In contrast, other derivatives from the same series, HT-30 and HT-37 , which were potent inhibitors of the TDO enzyme, showed almost no cytotoxic activity. nih.gov

In a different series, compound 6o exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while showing greater selectivity for normal cells (HEK-293, IC50 = 33.2 µM). researchgate.net

Table 2: Cytotoxicity of Selected Indazole Derivatives in Cancer Cell Lines

Compound/Derivative Cancer Cell Line IC50 Value Reference
Compound 2f Various 0.23–1.15 µM nih.gov
Compound 93 HL60 (Leukemia) 8.3 nM nih.gov
Compound 93 HCT116 (Colon) 1.3 nM nih.gov
Compound HT-28 Various (6 lines) Significant tumoricidal effect nih.gov
Compound 6o K562 (Leukemia) 5.15 µM researchgate.net
Compound 83 MM1.S (Multiple Myeloma) 0.64 µM nih.gov

The anticancer effects of indazole derivatives are often mediated by their ability to induce programmed cell death (apoptosis) and to halt the proliferation of cancer cells by arresting the cell cycle.

The indazole derivative 2f was shown to dose-dependently promote apoptosis in 4T1 breast cancer cells. nih.gov This pro-apoptotic effect was associated with the upregulation of key apoptosis-related proteins, including cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Similarly, research into 4,6-disubstituted-1H-indazole derivatives revealed their potential to modulate the tumor microenvironment. Compound HT-28 , which showed direct tumor-killing effects, was also found to enhance antitumor immunity in a mouse model. nih.gov Immunohistochemical staining of tumor tissue from mice treated with HT-28 showed a reduction in the expression of Foxp3 (a marker for regulatory T cells) and an increase in the expression of CD8 (a marker for cytotoxic T cells) and TNF-α. nih.gov This indicates that in addition to direct cytotoxicity, some indazole derivatives can trigger an immune response against the tumor.

Cardiovascular Effects and Related Pharmacological Actions (e.g., antiarrhythmic, antihypertensive, anti-platelet)

The indazole core is recognized for its broad pharmacological versatility, which extends to the cardiovascular system. researchgate.netnih.gov While extensive clinical data on "this compound" itself is not available, the general class of indazole derivatives has been investigated for various cardiovascular applications.

Published research and reviews frequently list antiarrhythmic, antihypertensive, and anti-platelet activities among the potential therapeutic properties of the indazole scaffold. researchgate.netnih.govmdpi.com These activities underscore the potential for developing novel cardiovascular drugs from this chemical family. The diverse biological effects are attributed to the ability of the indazole nucleus to be substituted with various functional groups, allowing for interaction with a wide range of biological targets. researchgate.net

Antimicrobial and Antiviral Efficacy (e.g., anti-HIV, antibacterial, antifungal)

The indazole scaffold is a prominent feature in many compounds demonstrating a wide spectrum of antimicrobial and antiviral activities. researchgate.netnih.gov

In the realm of antifungal research, 2,3-diphenyl-2H-indazole derivatives have shown in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com Further studies on 3-phenyl-1H-indazole derivatives confirmed their broad anticandidal activity. mdpi.com Compound 10g , which features an N,N-diethylcarboxamide substituent, was particularly effective against C. albicans and both miconazole-susceptible and resistant strains of C. glabrata. mdpi.com

Some indazole derivatives have been designed as dual antimicrobial and anti-inflammatory agents. mdpi.com These compounds were tested against various protozoa, including G. intestinalis, E. histolytica, and T. vaginalis, and in many cases, they were found to be more potent than the reference drug metronidazole (B1676534). mdpi.com For example, compound 18 from this series was 12.8 times more active than metronidazole against G. intestinalis. mdpi.com

The antiviral potential of indazole derivatives has also been noted, with anti-HIV activity being one of the cited biological effects in several scientific reviews. researchgate.netnih.govmdpi.com This suggests that the indazole nucleus is a viable starting point for the development of new therapeutic agents against a variety of pathogens.

Table 3: Antimicrobial Activity of Selected Indazole Derivatives

Compound/Derivative Target Organism Activity/Result Reference
2,3-diphenyl-2H-indazole (cpd 18) G. intestinalis 12.8x more active than metronidazole mdpi.com
2,3-diphenyl-2H-indazole (cpd 18 & 23) Candida albicans, C. glabrata In vitro growth inhibition mdpi.com
3-phenyl-1H-indazole (cpd 10g) C. albicans, C. glabrata Most active in series mdpi.com

Neuropharmacological Aspects of Indazole Compounds (e.g., antipsychotic, analgesic)

Indazole-containing compounds have been investigated for their effects on the central nervous system (CNS), showing potential as analgesics and for treating neurodegenerative diseases. nih.govacs.org

A significant area of research involves the development of indazole-based agonists for the cannabinoid receptor 2 (CB2R). acs.org By using a conformational restriction strategy on existing indazole-based designer drugs, researchers have created highly selective CB2R agonists that lack the psychoactive effects associated with CB1R activation. acs.orgacs.org These new ligands have demonstrated remarkable anti-inflammatory and neuroprotective properties. acs.orgacs.org In vitro assays showed that representative compounds could reduce levels of reactive oxygen species (ROS) and caspases, indicating they can mitigate oxidative stress and apoptosis. acs.org Furthermore, they protected neurite complexity in a neuron-like cell model, suggesting potential for treating neurodegenerative disorders. acs.org

The analgesic properties of indazole derivatives are often linked to their anti-inflammatory mechanisms, such as the inhibition of COX and LOX enzymes, which are involved in pain signaling. nih.govnih.gov The development of potent anti-inflammatory indazoles may therefore also provide new avenues for pain management.

Pharmacological Characterization in Preclinical Models

The preclinical evaluation of novel chemical entities is a critical step in the drug discovery process, providing essential insights into their biological effects in living organisms. Derivatives of this compound have been the subject of such investigations, with a particular focus on their potential as anti-inflammatory and anticancer agents. These studies, conducted in various animal models, have sought to elucidate the mechanisms of action and establish the in vivo efficacy of these compounds.

The anti-inflammatory potential of indazole derivatives has been a significant area of research. nih.govresearchgate.net Studies have shown that certain indazole compounds can effectively reduce inflammation in established preclinical models, such as carrageenan-induced paw edema in rats. nih.govresearchgate.net This model is a standard for assessing the acute anti-inflammatory effects of novel compounds.

Research into a series of indazole derivatives has revealed their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade. nih.govresearchgate.net The inhibitory action on COX-2, in particular, is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov

One study investigated the in vivo anti-inflammatory activity of various indazole derivatives. nih.gov The results, as summarized in the table below, demonstrate the percentage of inflammation inhibition at different doses.

CompoundDose (mg/kg)Inflammation Inhibition (%)Reference
Indazole10061.03 nih.gov
5-Aminoindazole10083.09 nih.gov
6-Nitroindazole10075.50 nih.gov
Diclofenac (Reference)1084.50 nih.gov

The data in this table is derived from a study on indazole and its derivatives and is presented here for comparative context. Specific data for this compound derivatives was not available in the referenced literature.

The antiproliferative properties of indazole derivatives have positioned them as promising candidates for cancer therapy. nih.gov A number of these compounds have been investigated for their ability to inhibit the growth of various tumor cell lines and to act as kinase inhibitors. nih.govnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. nih.gov

Derivatives of N-(1H-indazol-6-yl)benzenesulfonamide have been synthesized and evaluated as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell division. nih.govrsc.org Overexpression of PLK4 is associated with the development and progression of several cancers. nih.govrsc.org In preclinical studies, a lead compound from this series, K22, demonstrated significant inhibitory activity against PLK4 and potent anti-proliferative effects against the MCF-7 breast cancer cell line. nih.govrsc.org Furthermore, K22 exhibited favorable pharmacokinetic properties in in vivo models. nih.govrsc.org

The following table summarizes the in vitro activity of selected N-(1H-indazol-6-yl)benzenesulfonamide derivatives against PLK4 and the MCF-7 cell line.

CompoundPLK4 IC50 (nM)MCF-7 IC50 (µM)Reference
K0212.4>10 nih.gov
K220.11.3 nih.govrsc.org
Centrinone (Reference)-4.8 nih.gov

This data highlights the potential of the indazole-6-yl scaffold in developing potent kinase inhibitors. Specific data for derivatives of this compound was not explicitly provided in the referenced studies.

While direct preclinical data on derivatives of this compound is limited in the public domain, the broader research into indazole-6-carboxamide and related structures provides a strong rationale for their continued investigation. The methoxy (B1213986) group at the 4-position of the indazole ring can influence the compound's electronic properties and metabolic stability, potentially leading to improved pharmacological profiles. Further synthesis and rigorous preclinical evaluation of derivatives of this compound are warranted to fully understand their therapeutic potential.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Indazole 6 Carboxylate Systems

Design Principles for SAR Studies of Methyl 4-methoxy-1H-indazole-6-carboxylate Analogues

The design of robust SAR studies for analogues of this compound hinges on systematic structural modifications to probe the chemical space around this scaffold. A primary principle involves the strategic exploration of substituents at various positions of the indazole ring to understand their impact on biological activity. nih.govrsc.org Key areas of modification include the N1 position of the indazole ring, the benzene (B151609) portion of the bicyclic system (positions 4, 5, and 7), and the ester functionality at the 6-position.

A fragment-based design approach is often employed, where the indazole core acts as a foundational scaffold. nih.govnih.govresearchgate.net Modifications are then introduced to optimize interactions with the biological target. For instance, in the context of kinase inhibition, the indazole moiety can serve as a hinge-binding motif, and modifications are designed to occupy adjacent hydrophobic pockets or form additional hydrogen bonds. rsc.org

Another critical design principle is the concept of bioisosteric replacement. This involves substituting specific functional groups with others that have similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic profiles. For the methoxy (B1213986) group at the 4-position, potential bioisosteres could include small alkyl groups, halogens, or other hydrogen bond acceptors. Similarly, the methyl ester at the 6-position can be converted to other esters, amides, or carboxylic acids to explore the impact on target engagement and physicochemical properties. nih.gov

Positional Effects of Substitution on Biological Activity

The biological activity of indazole derivatives is highly sensitive to the position of substituents on the bicyclic ring. SAR studies on various indazole series have consistently demonstrated that even minor positional changes can lead to significant differences in potency and selectivity. nih.gov

For instance, in studies of indazole-based kinase inhibitors, substitutions at the C3, C5, and N1 positions have been shown to be critical for activity. nih.govacs.org The N1 position is often a key vector for introducing side chains that can interact with solvent-exposed regions of the target protein or modulate solubility. Alkylation or arylation at N1 versus N2 can also lead to distinct biological profiles, with the N1 isomer often being the thermodynamically more stable and biologically more relevant isomer. nih.gov

Substituents on the benzene ring of the indazole scaffold also play a crucial role. In the case of this compound, the methoxy group at the 4-position and the carboxylate at the 6-position are expected to significantly influence the molecule's electronic properties and its potential interactions with a biological target. The introduction of substituents at the 5- and 7-positions would further modulate these properties. For example, the introduction of a nitro group at the C7 position has been shown to confer excellent N2 regioselectivity during synthesis, highlighting the electronic influence of substituents on the indazole ring. researchgate.net

The following table illustrates the effect of positional substitution on the biological activity of a series of 3-ethynyl-1H-indazoles as PI3Kα inhibitors.

CompoundR1R2R3R4PI3Kα IC50 (µM)
1 HHHH1.1
2 OMeHHH>10
3 HHOMeH0.36
4 HFHH2.5

Data sourced from a study on 3-ethynyl-1H-indazoles as PI3K inhibitors. nih.gov This table is for illustrative purposes to show positional effects and does not represent data for this compound.

Influence of Methoxy and Carboxylate Moieties on Pharmacological Profiles

The methoxy and carboxylate groups are key functional moieties that are expected to profoundly influence the pharmacological profile of this compound.

The methyl carboxylate moiety at the 6-position is a hydrogen bond acceptor and can participate in crucial interactions with the biological target. The ester can also be hydrolyzed in vivo to the corresponding carboxylic acid, which can have a different pharmacological profile and altered physicochemical properties, such as increased solubility and a negative charge at physiological pH. The presence and nature of the ester or its corresponding acid can significantly impact cell permeability and oral bioavailability. nih.gov Studies on indazole-3-carboxamide derivatives have shown that this functional group is critical for activity in several target classes, including synthetic cannabinoid receptor agonists. mdpi.comresearchgate.net

Computational QSAR Modeling for Activity Prediction and Lead Optimization

QSAR modeling is a powerful computational tool used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indazole-6-carboxylate systems, QSAR can be instrumental in predicting the activity of unsynthesized analogues and guiding lead optimization efforts. researchgate.netnih.gov

Descriptor Calculation and Selection

The foundation of a robust QSAR model lies in the calculation and selection of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's structure, including its physicochemical, topological, electronic, and steric properties.

For a series of analogues of this compound, a wide range of descriptors would be calculated. These can be broadly categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices (e.g., Balaban J index), connectivity indices, and 2D pharmacophore descriptors. These can describe molecular size, shape, and branching. nih.gov

3D descriptors: These are derived from the 3D conformation of the molecule and include steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, partial charges).

The selection of the most relevant descriptors is a critical step to avoid overfitting the model. Various statistical methods, such as genetic algorithms, stepwise multiple linear regression, and principal component analysis, are employed to identify a subset of descriptors that have the highest correlation with the biological activity. nih.gov

A hypothetical table of descriptors that could be used in a QSAR study of indazole derivatives is presented below.

Descriptor ClassExample DescriptorsInformation Encoded
Constitutional Molecular Weight (MW), Number of rotatable bonds (nRotb)Size, Flexibility
Topological Zagreb index, Balaban indexBranching, Connectivity
Geometric Molecular surface area (MSA), Molecular volume (MV)3D Shape and Size
Electronic Dipole moment, HOMO/LUMO energiesPolarity, Reactivity
Physicochemical LogP, Polar Surface Area (PSA)Lipophilicity, Permeability

Statistical Model Development and Validation

Once a set of relevant descriptors is selected, a mathematical model is developed to correlate these descriptors with the biological activity (e.g., IC50 or EC50 values). Common statistical methods used for QSAR model development include:

Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the descriptors and the activity. nih.gov

Partial Least Squares (PLS): A method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. nih.gov

Machine Learning Methods: Techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex non-linear relationships.

The predictive power of the developed QSAR model must be rigorously validated. This is typically done through:

Internal Validation: Techniques like leave-one-out (LOO) or leave-many-out (LMO) cross-validation are used to assess the model's robustness. The cross-validated correlation coefficient (q²) is a key metric.

External Validation: The model's ability to predict the activity of a new set of compounds (the test set) that were not used in model development is evaluated. The predictive correlation coefficient (R²pred) is calculated for the test set.

A statistically robust and validated QSAR model can then be used to predict the activity of novel, untested indazole-6-carboxylate analogues, thereby prioritizing the synthesis of the most promising compounds. researchgate.net

Pharmacophore Identification and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential 3D arrangement of functional groups (pharmacophoric features) required for biological activity. For a series of active indazole-6-carboxylate analogues, a pharmacophore model can be generated to guide the design of new compounds with improved potency. nih.govnih.govresearchgate.net

A typical pharmacophore for an indazole-based kinase inhibitor might include:

Hydrogen Bond Acceptors: The nitrogen atoms of the indazole ring and the carbonyl oxygen of the carboxylate group.

Hydrogen Bond Donors: The N-H of the indazole ring.

Aromatic Rings: The indazole bicyclic system itself, which can engage in π-π stacking interactions.

Hydrophobic Features: Can be introduced through substituents on the indazole ring.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen virtual libraries of compounds to identify novel scaffolds that match the pharmacophoric features. This approach can accelerate the discovery of new lead compounds. In the absence of a known protein structure, ligand-based design methods such as pharmacophore modeling are particularly valuable. researchgate.netnih.gov

The following table lists the common pharmacophoric features identified in various indazole-based inhibitors.

Pharmacophoric FeaturePotential Corresponding Moiety on Indazole Scaffold
Hydrogen Bond AcceptorIndazole N2, Carbonyl Oxygen
Hydrogen Bond DonorIndazole N1-H
Aromatic RingIndazole Core
Hydrophobic GroupSubstituents on the benzene ring

Three-Dimensional (3D) QSAR Methodologies

Three-dimensional quantitative structure-activity relationship (3D-QSAR) represents a significant leap forward from its 2D counterpart by considering the spatial arrangement of atoms in a molecule. These methods aim to correlate the biological activity of a series of compounds with their 3D molecular properties, such as steric and electrostatic fields. By generating predictive models and visually intuitive contour maps, 3D-QSAR provides a structural framework for designing new molecules with enhanced activity. The two most prominent and widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

In a typical 3D-QSAR study, a dataset of molecules with known biological activities is aligned based on a common structural feature. For each molecule, steric and electrostatic interaction energies are calculated at various points on a 3D grid surrounding the molecules. These energy values serve as the independent variables in a partial least squares (PLS) analysis, which correlates them with the dependent variable, the biological activity. nih.govresearchgate.net The resulting models are rigorously validated to ensure their statistical significance and predictive power. nih.gov

For instance, 3D-QSAR studies on various indazole derivatives have been instrumental in identifying key structural features necessary for their inhibitory activity against targets like Hypoxia-Inducible Factor-1α (HIF-1α), a protein implicated in cancer progression. nih.govresearchgate.net These studies generate steric and electrostatic maps that guide the design of new, more potent inhibitors. nih.govresearchgate.net

CoMFA is a foundational 3D-QSAR method that calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields of a set of aligned molecules. mdpi.com These fields are then correlated with the biological activities of the compounds using PLS statistical analysis. The results are visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to influence biological activity.

The CoMFA contour maps are interpreted as follows:

Steric Maps: Green contours indicate regions where bulky substituents are favored, suggesting that adding volume in these areas may enhance activity. Conversely, yellow contours signify regions where steric bulk is detrimental to activity.

Electrostatic Maps: Blue contours identify areas where electropositive groups (e.g., hydrogen bond donors) are preferred, while red contours indicate regions where electronegative groups (e.g., hydrogen bond acceptors) would be beneficial for activity.

While specific CoMFA studies on this compound were not found in the reviewed literature, analyses of other kinase inhibitors with heterocyclic cores, such as quinazolines, have demonstrated the utility of this approach. These studies have successfully built robust models that guide the optimization of lead compounds by suggesting modifications based on the CoMFA contour maps.

CoMSIA is an extension of the CoMFA methodology that introduces additional descriptor fields to provide a more comprehensive understanding of the structure-activity relationship. In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. A key difference in CoMSIA is the use of a Gaussian function to calculate the distance dependence between the probe atom and the molecule's atoms, which results in smoother and more easily interpretable contour maps compared to CoMFA.

The CoMSIA fields offer a more detailed picture of the molecular interactions:

Hydrophobic Fields: Yellow contours indicate regions where hydrophobic groups are favorable for activity, while white or grey contours suggest that hydrophilic groups are preferred.

Hydrogen Bond Donor Fields: Cyan contours highlight areas where hydrogen bond donors are advantageous, while purple contours show where they are unfavorable.

Hydrogen Bond Acceptor Fields: Magenta or red contours indicate favorable regions for hydrogen bond acceptors, and orange or red contours show where they are disfavored.

In studies of various kinase inhibitors, CoMSIA models have often shown superior predictive power compared to CoMFA models. For example, in an analysis of a series of thiazolone derivatives, the best CoMSIA model yielded a higher predictive r² value (0.822) compared to the best CoMFA model (0.685), indicating its greater accuracy in predicting the activity of new compounds. The information from the CoMSIA contour maps was instrumental in designing novel inhibitors with improved activity.

While a dedicated CoMSIA study on indazole-6-carboxylate systems is not available in the public literature, the principles derived from studies on analogous heterocyclic systems are directly applicable. For instance, a 3D-QSAR study on a series of aminothiazole derivatives as Lim kinase 1 inhibitors produced robust CoMFA and CoMSIA models. The resulting contour maps provided clear insights into the binding requirements, highlighting the importance of steric, electrostatic, and other interactions for inhibitory activity.

The table below summarizes the statistical parameters often reported in CoMFA and CoMSIA studies, which are crucial for assessing the validity and predictability of the generated models.

Statistical ParameterDescriptionAcceptable Value
q² (or r²cv) Cross-validated correlation coefficient from Leave-One-Out (LOO) analysis. It measures the internal predictive ability of the model.> 0.5
r² (or r²ncv) Non-cross-validated correlation coefficient. It indicates the goodness of fit of the model to the training set data.> 0.9
F-value The ratio of the variance explained by the model to the unexplained variance. A high F-value indicates a statistically significant model.High value
Standard Error of Estimate (SEE) A measure of the absolute error in the predicted activities.Low value
r²pred Predictive correlation coefficient for an external test set. It measures the ability of the model to predict the activity of compounds not included in the training set.> 0.6
Optimal Number of Components (ONC) The number of principal components used in the PLS analysis that yields the highest q² value.Varies by model

These statistical metrics are essential for ensuring that the 3D-QSAR model is not a result of chance correlation and possesses true predictive power for guiding the design of new molecules within the indazole-6-carboxylate class.

Medicinal Chemistry and Drug Design Applications of Methyl 4 Methoxy 1h Indazole 6 Carboxylate

Methyl 4-methoxy-1H-indazole-6-carboxylate as a Bioisostere and Privileged Scaffold in Drug Discovery

The indazole ring system is considered a privileged scaffold in medicinal chemistry, meaning its structure is capable of binding to multiple, diverse biological targets. pharmablock.comresearchgate.net This versatility has led to its incorporation into numerous compounds investigated for various therapeutic applications. nih.govresearchgate.netmdpi.com The 1H-indazole tautomer is generally the most thermodynamically stable form and is therefore the predominant isomer in many synthetic and biological contexts. nih.govnih.gov

A key strategy in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule. google.com The indazole nucleus is frequently employed as a bioisostere for other aromatic systems like indole (B1671886) and, notably, phenol (B47542). pharmablock.com Compared to phenol, heterocyclic bioisosteres such as indazole often exhibit increased lipophilicity and reduced susceptibility to metabolic processes. pharmablock.com The indazole's NH group acts as a hydrogen bond donor, similar to the hydroxyl group of a phenol or the NH of an indole, while an additional nitrogen atom can act as a hydrogen bond acceptor, potentially enhancing binding affinity to target proteins. pharmablock.com

The specific structure of this compound combines this privileged core with functional groups that can be critical for molecular recognition and property modulation. The methoxy (B1213986) group is a common feature in many approved drugs, where it can influence binding affinity, physicochemical properties, and metabolic stability. nih.gov The carboxylate group at the 6-position provides a key point for further chemical modification and can engage in specific interactions with biological targets. chemimpex.com This combination of a privileged core and strategic functionalization makes the molecule a valuable starting point for drug discovery programs. chemimpex.com

Scaffold Hopping and Lead Compound Development Strategies

Scaffold hopping is a drug design strategy that involves replacing the core structure (scaffold) of a known active compound with a different, often isosteric, scaffold to identify novel drug candidates with improved properties. The indazole ring has proven to be a particularly successful scaffold in such exercises, especially in the development of protein kinase inhibitors. pharmablock.com Its ability to form crucial interactions with the hinge region of kinases makes it a desirable replacement for other heterocyclic systems. pharmablock.com

The process of developing a "hit" compound from a screening campaign into a "lead" compound involves extensive optimization of its properties. danaher.com This lead optimization phase focuses on enhancing potency, selectivity, and pharmacokinetic characteristics while minimizing toxicity. danaher.com For indazole-based compounds, this often involves the systematic modification of substituents on the heterocyclic ring system. researchgate.net

For a molecule like this compound, the carboxylate group at the 6-position and the methoxy group at the 4-position are primary handles for modification. Structure-activity relationship (SAR) studies, which correlate changes in a compound's structure with its biological activity, guide these modifications. danaher.com For instance, the carboxylate could be converted to various amides or other functional groups to explore interactions with different pockets of a target protein. Knowledge-based drug design, leveraging information from existing successful drugs and their targets, can also guide the optimization of indazole scaffolds to improve their profiles as potential clinical candidates. researchgate.net

Rational Drug Design Strategies Incorporating the Indazole-6-carboxylate Unit

Rational drug design utilizes the three-dimensional structure of a biological target to design and optimize drug candidates. The indazole-6-carboxylate unit is a valuable component in several of these advanced design strategies.

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening. researchgate.net This approach identifies low-molecular-weight fragments that bind weakly but efficiently to a biological target. nih.gov These initial fragment hits then serve as starting points for being "grown" or "linked" into more potent, drug-like molecules. nih.gov

The indazole core is considered a privileged fragment in FBDD due to its favorable properties and ability to form key interactions. pharmablock.com In one example of FBDD, an indazole fragment was identified as a hit in a screen for AXL kinase inhibitors. nih.gov This initial fragment was then optimized, guided by structural information, to produce a potent inhibitor, demonstrating the utility of the indazole scaffold as a starting point in FBDD campaigns. nih.gov Similarly, FBDD approaches have been used to discover inhibitors for targets like phosphoinositide-dependent kinase-1 (PDK1) and Fibroblast growth factor receptors (FGFRs), where indazole-based fragments were developed into lead compounds. nih.gov The presence of a carboxylate group, as in this compound, provides a clear and synthetically tractable "growth vector" for elaborating a fragment into a more complex and high-affinity lead compound. nih.gov

Structure-based drug design (SBDD) relies on high-resolution structural information, typically from X-ray crystallography or NMR spectroscopy, of a ligand bound to its target protein. nih.gov This information allows medicinal chemists to visualize the precise interactions between the drug candidate and the target, enabling rational modifications to improve binding affinity and selectivity. nih.gov

The indazole scaffold is well-suited for SBDD. For example, the crystal structure of an indazole-based analog complexed with a kinase revealed the key binding interactions for the scaffold, providing a roadmap for further optimization. nih.gov Docking studies, a computational component of SBDD, are frequently used to guide the optimization of indazole-based inhibitors. nih.gov Structure-guided design has been successfully applied to develop potent indazole-based inhibitors for targets such as epidermal growth factor receptor (EGFR) and extracellular signal-regulated kinases (ERK1/2). nih.gov The methoxy and carboxylate groups of this compound can be strategically positioned based on structural data to exploit specific interactions within a target's binding site, such as forming hydrogen bonds or occupying specific subpockets.

Prodrug and Drug Delivery System Considerations for Indazole Derivatives

While a compound may show excellent potency against its target, poor physicochemical properties like low aqueous solubility can hinder its development as a drug. nih.gov A common strategy to overcome such limitations is the design of prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body, often through enzymatic or chemical processes. nih.gov

For indazole-based compounds, which can suffer from poor solubility, prodrug strategies have been developed. One approach involves modifying the nitrogen atom of the indazole ring. For instance, N-acyloxymethyl analogues of indazole-based HIV-1 inhibitors were synthesized as potential prodrugs. nih.gov These derivatives demonstrated increased aqueous solubility and were susceptible to enzymatic hydrolysis, suggesting they could effectively release the active indazole drug in the body. nih.gov This strategy could be broadly applicable to other indazole derivatives to improve their pharmacokinetic profiles. nih.gov For a molecule like this compound, the ester group could also be targeted for a prodrug approach, for example, by creating more soluble ester variants that are hydrolyzed by esterases in the blood to release the active carboxylic acid.

Development of Indazole-Based Radiotracers for Imaging Applications

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and biomedical research. nih.govopenmedscience.com The technique relies on the use of radiotracers—biologically active molecules labeled with a short-lived positron-emitting isotope, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). openmedscience.com

The indazole scaffold has been successfully utilized to develop novel radiotracers. nih.govresearchgate.net For example, an ¹⁸F-labeled indazole derivative, [¹⁸F]-IND1, was developed as a PET radiotracer for imaging acetylcholinesterase (AChE) in the brain, an important enzyme in the context of Alzheimer's disease. nih.gov This tracer showed good brain penetration and specific binding to its target. nih.gov The development of such imaging agents is crucial for understanding disease pathology and monitoring therapeutic response. radiologykey.comnih.gov The structural features of this compound, with its potential for modification, make it a candidate for derivatization into novel radiotracers for various biological targets being explored in oncology and neuroscience. radiologykey.comnih.gov

Emerging Research Frontiers and Future Directions in Indazole 6 Carboxylate Research

Applications in Coordination Chemistry and Metal-Organic Frameworks (MOFs) utilizing Indazole-6-carboxylic acid ligands

The field of coordination chemistry has seen a surge in the use of nitrogen-containing heterocyclic compounds as ligands for creating complex metal-based structures. Unsubstituted indazole, for instance, has been utilized as a ligand in the development of tumor-inhibiting ruthenium complexes. austinpublishinggroup.com The unique electronic properties and binding capabilities of the indazole ring make it an attractive component for coordination chemistry. austinpublishinggroup.com

While specific research on Methyl 4-methoxy-1H-indazole-6-carboxylate in Metal-Organic Frameworks (MOFs) is not yet prominent, its structural features make it an ideal candidate for such applications. MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The indazole-6-carboxylic acid backbone provides two key features for MOF synthesis: the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atoms of the carboxylate group. These sites can act as coordination points for metal centers, potentially forming robust and porous frameworks. The methoxy (B1213986) group at the 4-position could further influence the framework's properties, such as pore size and functionality. The exploration of indazole-6-carboxylic acid derivatives as organic linkers is a promising and underexplored avenue for creating novel MOFs with potential applications in gas storage, catalysis, and sensing.

Exploration in Agricultural Chemistry as Bioactive Agents (e.g., pesticides, herbicides)

The biological activity of indazole derivatives extends beyond pharmaceuticals into the realm of agricultural chemistry. Research has demonstrated the potential of indazole-based compounds as effective herbicides. For example, a series of 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives have been synthesized and identified as potent herbicides for use in paddy fields. nih.gov These compounds were effective against a wide range of annual weeds while showing good tolerance in transplanted rice seedlings. nih.gov

Patents have been filed for various indazole compounds intended for use as fungicides, insecticides, and miticides, highlighting the broad-spectrum potential of this scaffold in crop protection. patentcut.comgoogleapis.com While some older tetrahydro-2H-indazole derivatives were known to have herbicidal activity, their performance was not always sufficient for modern agricultural needs, prompting the development of new, more effective compounds. patentcut.com The structural diversity achievable with the indazole core allows for fine-tuning of activity and selectivity, suggesting that derivatives like this compound could be investigated as novel bioactive agents for agricultural applications. bohrium.combenthamdirect.com

Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery and Optimization

The discovery and development of new drugs based on the indazole scaffold is a complex process, involving the synthesis and evaluation of vast libraries of compounds to understand structure-activity relationships (SAR). nih.govnih.gov Indazole derivatives possess a wide variety of biological activities, and identifying the optimal structure for a specific target is a significant challenge. nih.govresearchgate.net

This is where Artificial Intelligence (AI) and Machine Learning (ML) are poised to make a substantial impact. AI/ML models can be trained on existing data from indazole compound libraries to predict the biological activity of novel, unsynthesized derivatives. These computational techniques can analyze complex SARs, identify key structural motifs responsible for activity, and perform virtual screening of millions of potential compounds far more rapidly than physical experimentation. For instance, in the development of kinase inhibitors, where the indazole scaffold is common, ML can guide the optimization of fragments into potent and selective leads. nih.gov By applying AI and ML to the extensive chemical space of indazoles, researchers can accelerate the design and optimization of new therapeutic agents, reducing costs and time-to-market.

Development of Novel Indazole-Based Chemical Probes and Diagnostics

Chemical probes are small molecules used to study and manipulate biological systems, often by selectively inhibiting a specific protein like a kinase. The indazole scaffold is a core component of many potent kinase inhibitors and is therefore an excellent starting point for the development of chemical probes. nih.govnih.gov For example, fragment-based discovery has led to indazole-containing inhibitors of AXL kinase, and further optimization of these hits can produce highly selective probes to investigate the kinase's role in cancer. nih.gov

Indazole derivatives have been developed as inhibitors for various biological targets, including enzymes involved in bacterial peptidoglycan synthesis, making them useful tools for studying microbial processes. researchgate.net Furthermore, substituted indazoles such as 7-nitroindazole (B13768) have been used as inhibitors of nitric oxide synthase to study its physiological effects. austinpublishinggroup.com The tunable nature of the indazole ring allows for the attachment of reporter groups, such as fluorescent tags, which would enable their use in diagnostic assays and cellular imaging. The development of probes based on the this compound structure could provide new tools for investigating specific biological pathways.

Sustainable and Green Chemistry Approaches to Indazole Derivative Synthesis

In recent years, significant attention has been given to developing sustainable and environmentally friendly methods for synthesizing indazole derivatives. rsc.org Traditional synthetic routes often require harsh conditions or the use of costly and hazardous metal catalysts like palladium. researchgate.net Green chemistry initiatives aim to overcome these drawbacks.

Newer, more eco-friendly methods are being reported that utilize less hazardous materials, employ green solvents, or use novel catalytic systems. researchgate.net These approaches are not only better for the environment but can also be more efficient and economically feasible. The table below summarizes some of the green methodologies developed for indazole synthesis.

Synthesis ApproachKey FeaturesReference(s)
Photo-Organic Synthesis Uses visible light to drive the reaction, avoiding the need for metal catalysts and strong bases. rsc.org
Natural Catalysis Employs biodegradable and readily available catalysts like lemon peel powder, often in combination with ultrasound irradiation for efficiency. researchgate.net
Heterogeneous Nanocatalysis Uses copper oxide nanoparticles on activated carbon as a recyclable catalyst in a green solvent (PEG-400). acs.org
Metal-Free Synthesis Eliminates the need for costly and toxic heavy metals by using alternative reaction pathways like ipso substitution. researchgate.net

These sustainable practices are crucial for the future of chemical manufacturing and can be applied to the synthesis of this compound and other complex derivatives. bohrium.combenthamdirect.com

Advanced In Vivo Pharmacological Evaluation and Efficacy Studies

The therapeutic potential of indazole derivatives is ultimately confirmed through rigorous in vivo pharmacological testing. Numerous studies have demonstrated the efficacy of this class of compounds in various animal models of disease. Indazole derivatives have shown significant, dose-dependent anti-inflammatory effects in rat models of paw edema. nih.govnih.govresearchgate.net

In the field of oncology, which is a major area for indazole-based drugs, derivatives have been shown to suppress tumor growth effectively in mouse xenograft models. nih.govresearchgate.net For example, one synthesized indazole derivative, compound 2f, was found to inhibit the proliferation of breast cancer cells and suppress tumor growth in a 4T1 mouse model. nih.govrsc.org The table below highlights examples of in vivo studies that demonstrate the pharmacological efficacy of indazole compounds.

Study AreaAnimal ModelCompound TypeObserved EfficacyReference(s)
Anti-inflammatory Carrageenan-induced rat paw edemaIndazole and derivatives (e.g., 5-aminoindazole)Significant, time- and dose-dependent reduction in edema. nih.govnih.gov
Anticancer 4T1 breast cancer mouse modelSubstituted indazole derivative (2f)Inhibition of tumor growth, disruption of cell migration and invasion. nih.govrsc.org
Anticancer Human colorectal adenocarcinoma (HT-29) xenograft modelIndazole derivative (6d)Considerable in vivo antitumor efficacy. researchgate.net
Anticancer Tamoxifen-resistant breast cancer xenograft1H-indazole derivativesInduced tumor regression. nih.gov

These studies are critical for validating new indazole derivatives as potential drug candidates and for understanding their behavior in a complex biological system before they can be considered for clinical development.

Repurposing of Indazole Derivatives for New Therapeutic Indications

Drug repositioning, or finding new uses for existing drugs, is an efficient strategy to expand therapeutic options and revitalize the drug development pipeline. researchgate.netnih.gov The indazole scaffold is an exceptionally strong candidate for such efforts due to the vast range of biological activities reported for its derivatives. researchgate.netnih.gov

Indazole-based compounds have been investigated or approved for a multitude of conditions, acting as anticancer, anti-inflammatory, anti-HIV, antimicrobial, antifungal, and antihypertensive agents. researchgate.netnih.govnih.govresearchgate.net An indazole derivative developed for one purpose may have off-target effects or a mechanism of action that is relevant to an entirely different disease. For example, a kinase inhibitor developed for cancer could potentially be repurposed for an inflammatory disorder where the same kinase is implicated. nih.gov Given that many indazole compounds have already undergone extensive preclinical and clinical evaluation, their safety profiles are often well-characterized, which can significantly reduce the risks and costs associated with developing a new drug. nih.gov A systematic screening of existing and even failed indazole drug candidates against new disease targets could unlock a wealth of therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-methoxy-1H-indazole-6-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of substituted hydrazine derivatives with carbonyl intermediates. For example, refluxing methyl 3-amino-4-methoxybenzoate with nitrous acid derivatives under acidic conditions can yield the indazole core. Optimization includes controlling temperature (70–90°C), reaction time (12–24 hours), and using catalysts like POCl₃ for cyclization efficiency. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity. Yield improvements (≥60%) are achievable by slow addition of reagents to minimize side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy group at C4: δ ~3.9 ppm for –OCH₃; ester carbonyl at C6: δ ~165–170 ppm).
  • IR : Validate ester C=O (~1720 cm⁻¹) and indazole N–H (~3400 cm⁻¹).
  • Chromatography :
  • HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity (>98%).
  • TLC : Monitor reaction progress (silica gel GF₂₅₄, ethyl acetate/hexane 3:7, Rf ~0.4–0.5) .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are recommended for modeling the electronic properties of this compound, and how do functional choices impact accuracy?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) reliably predict molecular orbitals, dipole moments, and electrostatic potentials. For thermochemical accuracy, include exact-exchange terms (e.g., Becke’s 1993 functional) to reduce atomization energy deviations to <3 kcal/mol. Solvent effects (PCM model) improve reactivity predictions in polar media. Validation against experimental UV-Vis spectra (TD-DFT) is critical .

Q. How can crystallographic data be validated to resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Use SHELXL for refinement, ensuring:
  • R-factors : R₁ < 5% for high-resolution data (≤0.8 Å).
  • ADPs : Anisotropic displacement parameters for non-H atoms.
  • Twinned Data : Apply HKLF5 format for twin refinement if required.
    Validate using checkCIF/PLATON to flag outliers (e.g., bond length deviations >3σ). For ambiguous H-bonding networks, compare DFT-optimized geometries with experimental data .

Q. What strategies address discrepancies between experimental and computational data regarding the compound's reactivity?

  • Methodological Answer :
  • Kinetic vs. Thermodynamic Control : Re-examine reaction conditions (e.g., temperature, solvent polarity) that favor alternate pathways.
  • Solvent Modeling : Include explicit solvent molecules in DFT calculations (e.g., ethanol/water clusters) to mimic experimental environments.
  • Error Analysis : Quantify computational uncertainties (e.g., Gibbs free energy ±2 kcal/mol) and cross-validate with kinetic isotope effects (KIEs) or Hammett plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.